Levamlodipine benzoate

Description

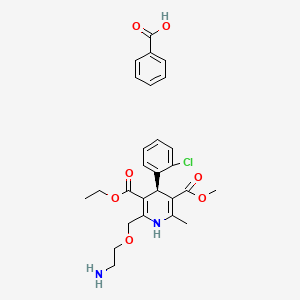

Structure

3D Structure of Parent

Properties

CAS No. |

865361-13-3 |

|---|---|

Molecular Formula |

C27H31ClN2O7 |

Molecular Weight |

531.0 g/mol |

IUPAC Name |

benzoic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C20H25ClN2O5.C7H6O2/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;8-7(9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,8,9)/t17-;/m0./s1 |

InChI Key |

RVPCEXXEUXIPEO-LMOVPXPDSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)C(=O)O |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Stereochemical Considerations and Chiral Purity of Levamlodipine Benzoate

Enantiomeric Isomerism of Amlodipine (B1666008) and Isolation of the (S)-Enantiomer

Amlodipine possesses a single chiral center at the C-4 position of its dihydropyridine (B1217469) ring, which results in the existence of two enantiomers: (S)-amlodipine and (R)-amlodipine. bhu.ac.in These enantiomers are non-superimposable mirror images and exhibit different pharmacological activities. The calcium channel blocking activity, which is responsible for the antihypertensive and antianginal effects, resides almost exclusively in the (S)-enantiomer, also known as levamlodipine (B1674848). nih.gov In fact, the (S)-enantiomer has approximately 1000 times greater affinity for the calcium channel receptor than the (R)-enantiomer. nih.gov While the (R)-isomer is largely inactive as a calcium channel blocker, it has been shown to be a potent inhibitor of smooth muscle cell migration. google.com

Given the stereoselective activity of the enantiomers, the isolation of the pharmacologically active (S)-enantiomer from the racemic mixture is a critical manufacturing step. This process, known as chiral resolution, is essential for producing levamlodipine benzoate (B1203000) with high enantiomeric purity, thereby maximizing its therapeutic benefit.

Methodologies for Chiral Resolution and Enantioseparation

The separation of amlodipine enantiomers and the verification of their purity are accomplished through several advanced methodologies. These can be broadly classified into chromatographic techniques for analytical assessment and diastereomeric salt formation for large-scale resolution.

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic methods are indispensable for the quantitative analysis of enantiomeric purity. High-Performance Liquid Chromatography and Capillary Electrophoresis are the most prominent techniques used for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of amlodipine. ijcrt.orgaditum.org This method utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed. aditum.org

For instance, a typical method might use a Chiralcel OD-H column with a mobile phase consisting of a mixture of hexane, isopropanol, and diethylamine. aditum.org The precise ratio of these components is optimized to achieve baseline resolution between the (R)- and (S)-enantiomer peaks. Detection is typically performed using a UV detector. bhu.ac.in The enantiomeric purity is determined by calculating the relative peak areas of the two enantiomers.

Table 1: Illustrative HPLC Parameters for Amlodipine Enantioseparation

| Parameter | Condition | Reference |

| Column | Ultron ES-OVM ovomucoid chiral column (150mm x 4.6mm), 5µ | bhu.ac.in |

| Mobile Phase | 20mM Dibasic sodium phosphate (B84403) buffer (pH 7.0) and Acetonitrile (80:20 v/v) | bhu.ac.in |

| Flow Rate | 1.0 mL/min | bhu.ac.in |

| Detection | Photodiode array detector at 360 nm | bhu.ac.in |

| Retention Time (R-Amlodipine) | Approximately 8.0 minutes | bhu.ac.in |

| Retention Time (S-Amlodipine) | Approximately 11.0 minutes | bhu.ac.in |

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for chiral separations, requiring smaller sample volumes and less solvent. nih.govresearchgate.net In this technique, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors for amlodipine enantioseparation. nih.govscielo.bringentaconnect.com

The principle of separation lies in the formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) and the amlodipine enantiomers. acs.org The differing stability of these complexes leads to different electrophoretic mobilities and, consequently, separation. nih.gov Method optimization involves adjusting parameters such as the type and concentration of the cyclodextrin, buffer pH, temperature, and applied voltage to achieve the best resolution. scielo.brscielo.br

Table 2: Example of Optimized CE Conditions for Amlodipine Enantioseparation

| Parameter | Condition | Reference |

| Chiral Selector | 15 mM Carboxymethyl-β-cyclodextrin (CM-β-CD) | scielo.br |

| Background Electrolyte | 25 mM Phosphate buffer (pH 9.0) | scielo.br |

| Voltage | +25 kV | scielo.br |

| Temperature | 15 °C | scielo.br |

| Detection | UV at 230 nm | scielo.br |

| Migration Order | (S)-Amlodipine followed by (R)-Amlodipine | scielo.br |

Diastereomeric Salt Formation in Resolution Processes

For the large-scale industrial production of levamlodipine, diastereomeric salt formation followed by fractional crystallization is the most common and cost-effective method of chiral resolution. ijcrt.orgbhu.ac.in This classical technique involves reacting the racemic amlodipine base with a single enantiomer of a chiral resolving agent, typically a chiral acid. This reaction forms a pair of diastereomeric salts.

Since diastereomers have different physicochemical properties, including solubility, they can be separated. nih.govresearchgate.net Optically active derivatives of tartaric acid, such as O,O'-di-p-toluoyl-D-tartaric acid, are frequently used as resolving agents. ijcrt.orgbhu.ac.in The racemic amlodipine and the resolving agent are dissolved in a suitable solvent or solvent mixture. Due to its lower solubility, the diastereomeric salt containing the desired (S)-amlodipine (or sometimes the (R)-amlodipine salt is precipitated first) crystallizes out of the solution and can be isolated by filtration. bhu.ac.inmdpi.com The pure (S)-amlodipine is then liberated from the salt by treatment with a base.

Optimization of Chiral Purity in Synthetic Processes

Achieving high enantiomeric purity (typically >99% enantiomeric excess) is a critical quality attribute for levamlodipine benzoate. ijcrt.org This is accomplished by optimizing the chiral resolution process. Key factors that are manipulated to enhance purity include the choice of resolving agent, the solvent system, crystallization temperature, and the stoichiometry of the reactants. ijcrt.orgnih.govacs.org

The selection of the solvent is particularly crucial as it must provide a significant solubility difference between the two diastereomeric salts. mdpi.com Sometimes, achiral co-formers like urea (B33335) or thiourea (B124793) are added to facilitate the crystallization and separation of the diastereomeric salts. nih.gov The efficiency of the resolution can be further improved by employing a "tandem resolution" approach, where both enantiomers can be obtained with high purity from the same process using the same resolving agent. nih.govmdpi.com

After the resolution step, the isolated (S)-amlodipine is carefully converted to its benzoate salt. Throughout the manufacturing process, chiral HPLC is used as a critical quality control tool to monitor the enantiomeric purity at various stages and in the final active pharmaceutical ingredient. google.comijcrt.org

Enantiomeric Activity Differentiation in Preclinical Models

Amlodipine, the parent compound of this compound, is a chiral molecule administered as a racemic mixture, meaning it consists of equal parts of two enantiomers: S-(-)-amlodipine (levamlodipine) and R-(+)-amlodipine. bhu.ac.in Preclinical research has been pivotal in dissecting the distinct pharmacological and pharmacokinetic profiles of these two isomers, revealing that their biological activities are not equivalent. bhu.ac.in The therapeutic action of racemic amlodipine is predominantly attributed to the S-(-) enantiomer. nih.govnih.gov

The primary mechanism of action for amlodipine, the inhibition of L-type calcium channels in vascular smooth muscle, resides almost exclusively with levamlodipine. nih.govscielo.br In vitro studies have demonstrated that S-amlodipine possesses a significantly higher affinity for dihydropyridine binding sites, with some research indicating its calcium channel blocking activity is up to 1,000 times greater than that of the R-enantiomer. nih.govjapi.orgnih.gov This stereoselective activity means that levamlodipine is the enantiomer responsible for the vasodilation and subsequent reduction in blood pressure. scielo.br

Conversely, the R-(+)-amlodipine enantiomer is largely considered inactive as a calcium channel blocker. ncats.io However, preclinical investigations suggest it may not be entirely inert. Some studies have proposed that R-amlodipine may contribute to the release of nitric oxide in peripheral blood vessels. bhu.ac.in

Further differentiation has been observed in preclinical models of atherosclerosis. In a study using an atherosclerotic rabbit model, both S-amlodipine and R-amlodipine demonstrated potential endothelial-protective effects. The research indicated that both enantiomers could reduce the expression of endothelin-1 (B181129) (ET-1) and downregulate inducible nitric oxide synthase (iNOS), suggesting a possible anti-atherosclerotic effect independent of significant calcium channel blockade for the R-enantiomer. nih.gov Notably, in this specific model, neither enantiomer had a discernible effect on lipid profiles. nih.gov

Detailed Research Findings

Stereoselective pharmacokinetics have been clearly demonstrated in rat models. When racemic amlodipine was administered, the plasma concentration of S-amlodipine was found to be significantly higher than that of R-amlodipine. researchgate.netnih.gov These studies also revealed that the pharmacokinetic profile of S-amlodipine was comparable whether it was administered as a pure enantiomer or as part of the racemic mixture. researchgate.netnih.gov

An interesting finding from these preclinical pharmacokinetic studies in rats was the observation regarding the R-enantiomer. The key exposure parameters (AUC and Cmax) for R-amlodipine were significantly lower when it was administered alone compared to when it was given as part of the racemate. researchgate.netnih.gov This suggests potential interactions between the enantiomers that influence the disposition of the R-isomer.

The following tables summarize comparative data from preclinical studies, highlighting the differential activity and pharmacokinetics of the amlodipine enantiomers.

Table 1: Pharmacokinetic Parameters of Amlodipine Enantiomers in Rats Following Oral Administration

| Parameter | Racemate (10 mg/kg) | S-Amlodipine (5 mg/kg) | R-Amlodipine (5 mg/kg) |

| S-Isomer | R-Isomer | S-Isomer | |

| Cmax (ng/mL) | 104.3 ± 27.5 | 60.1 ± 16.3 | 114.2 ± 20.3 |

| AUC(0-t) (ng·h/mL) | 2154.5 ± 511.4 | 1104.9 ± 301.2 | 2311.9 ± 394.7 |

| AUC(0-∞) (ng·h/mL) | 2378.1 ± 621.3 | 1245.8 ± 365.7 | 2501.2 ± 455.1 |

Data derived from pharmacokinetic studies in rats. researchgate.netnih.gov Values are presented as mean ± standard deviation.

Table 2: Effects of Amlodipine Enantiomers on Vascular Factors in an Atherosclerotic Rabbit Model

| Treatment Group | Effect on Serum ET-1 Level | Effect on iNOS Expression | Effect on Lipid Profile |

| Control | Increased | N/A | Significantly Increased |

| S-Amlodipine | Decreased | Downregulated | No significant effect |

| R-Amlodipine | Decreased | Downregulated | No significant effect |

Data synthesized from a study on a rabbit model of atherosclerosis. nih.gov

Advanced Synthetic Strategies for Levamlodipine Benzoate

Chemical Synthesis Routes and Reaction Mechanisms

The primary route to levamlodipine (B1674848) involves the synthesis of a racemic mixture of amlodipine (B1666008), followed by a chiral resolution process to isolate the desired S-(-)-enantiomer.

Derivation from Racemic Amlodipine

The industrial synthesis of levamlodipine predominantly relies on the optical resolution of racemic amlodipine. bhu.ac.in This method is often more cost-effective and operationally simpler than asymmetric synthesis for large-scale production. bhu.ac.in The core of this process is the reaction of racemic amlodipine base with a chiral resolving agent in a suitable solvent. acs.org

The mechanism involves the formation of diastereomeric salts. Since the two enantiomers of amlodipine (R and S) react with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid), they form two different diastereomeric salts: (R)-amlodipine-L-tartrate and (S)-amlodipine-L-tartrate. These diastereomers have different physical properties, most notably different solubilities in specific solvent systems, which allows for their separation by fractional crystallization. nih.govgoogle.com

Commonly used resolving agents include tartaric acid derivatives, such as L-(+)-tartaric acid, D-(-)-tartaric acid, or O,O'-Di-p-toluoyl-tartaric acid. bhu.ac.inresearchgate.netwisdomlib.org The choice of solvent is critical; various systems including dimethylformamide (DMF), dimethylacetamide (DMAC), isopropanol, and mixtures with water have been employed to optimize the selective precipitation of one diastereomer over the other. google.comresearchgate.netgoogle.com

Once the desired diastereomeric salt (e.g., S-(-)-amlodipine-L-tartrate) is isolated via crystallization, it is treated with a base to neutralize the chiral resolving agent. google.com This liberates the enantiomerically pure S-(-)-amlodipine free base. The final step is the reaction of this free base with a selected acid to form the desired pharmaceutical salt. For levamlodipine benzoate (B1203000), this would involve reacting the S-(-)-amlodipine base with benzoic acid. google.com

Specific Precursors and Intermediates in Dihydropyridine (B1217469) Synthesis

The synthesis of the initial racemic amlodipine molecule is typically achieved via the Hantzsch dihydropyridine synthesis. researchgate.netnih.govwikipedia.org This is a multi-component reaction that forms the core 1,4-dihydropyridine (B1200194) ring structure of amlodipine. wikipedia.orgresearchgate.net

Key precursors for this synthesis include:

An aldehyde: Specifically, 2-chlorobenzaldehyde, which provides the C4-substituent on the dihydropyridine ring. google.com

A β-ketoester: Ethyl acetoacetate (B1235776) is a common choice. wikipedia.org

An amino-ester: A compound like methyl aminocrotonate or ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate serves as both a nitrogen donor for the ring and incorporates a portion of the side chain. google.comepo.org

An alternative strategy involves protecting the amino group on the side chain, for example, as a phthalimido derivative. wisdomlib.orggoogle.com This leads to the formation of "phthalimidoamlodipine" as a key intermediate. This protected intermediate is stable and easily purified. The phthalimido group is then removed in a subsequent deprotection step to yield amlodipine. google.com

Phthalimidoamlodipine: A protected precursor to racemic amlodipine. google.com

Racemic Amlodipine: The direct substrate for chiral resolution.

Diastereomeric salts (e.g., S-(-)-amlodipine-L-tartrate): Formed during the resolution step, allowing for the separation of enantiomers. chemicalbook.com

Levamlodipine (S-(-)-amlodipine) free base: The isolated, enantiomerically pure active moiety before final salt formation. nih.gov

Green Chemistry Principles in Levamlodipine Benzoate Synthesis

Applying green chemistry principles to the synthesis of levamlodipine aims to reduce the environmental impact, improve safety, and increase efficiency. Key strategies include the careful selection of solvents, the use of recoverable reagents, and minimizing waste.

One significant green approach is the development of resolution processes that avoid hazardous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). acs.orgresearchgate.net Processes utilizing more environmentally benign solvents such as lower-molecular-weight alcohols (e.g., ethanol, isopropanol) have been developed. google.comgoogle.com

Another key principle is the ability to recover and reuse the chiral resolving agent, which is often an expensive component of the synthesis. bhu.ac.inpatsnap.com Efficient crystallization and extraction processes can allow for the isolation of the resolving agent from the mother liquor for subsequent use, reducing both cost and chemical waste. researchgate.net

Process Optimization for Yield and Purity Enhancement

Optimizing reaction conditions is crucial for maximizing the yield of levamlodipine while ensuring high chemical and optical purity. Key parameters that are frequently adjusted include temperature, solvent composition, reactant molar ratios, and crystallization time. google.compatsnap.comgoogle.com

For instance, in the chiral resolution step, controlling the temperature during crystallization is critical for achieving effective separation. Processes may involve dissolving the components at a higher temperature (e.g., 30-35°C) and then cooling to a specific temperature range (e.g., 0-5°C) for several hours to induce selective precipitation of the desired diastereomeric salt. google.compatsnap.com The duration of crystallization is also optimized; times ranging from 6 to 24 hours are reported, depending on the specific solvent and resolving agent used. google.comgoogle.com

The ratio of the resolving agent to racemic amlodipine is another vital parameter. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.25 to 0.5 molar equivalents) is a common strategy in tandem resolution procedures. nih.gov This allows for the precipitation of a highly enriched diastereomeric salt, leaving the mother liquor enriched in the other enantiomer.

The addition of water to organic solvents like DMF has been shown to significantly improve resolution efficiency, leading to higher yields and enantiomeric excess. mdpi.com The final conversion of the isolated diastereomeric salt to the desired salt form is also optimized, with parameters like pH and temperature being controlled to maximize yield and ensure high purity. google.com

Below is a table summarizing examples of process optimization parameters from various synthetic routes for levamlodipine salts.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |

|---|---|---|---|---|---|

| Resolving Agent | (S)-BNPPA | L-tartaric acid | Dibenzoyl-L-tartaric acid | Formation of diastereomeric salts for separation. | google.comchemicalbook.com |

| Solvent | Ethanol | DMF/Water | Methanol | Influences solubility and crystallization of diastereomers. | google.comchemicalbook.com |

| Crystallization Temp. | 0-5°C | -5 to 0°C | Room Temp, then -20°C | Optimizes selective precipitation for higher optical purity. | google.compatsnap.com |

| Crystallization Time | 7 hours | 10 hours | 4 hours + 4 hours | Ensures complete crystallization for maximum yield. | google.compatsnap.com |

| Final Purity (Chemical) | 99.83% | 99.44% | 99.72% | High chemical purity achieved through optimization. | google.comchemicalbook.com |

| Final Purity (Optical) | 99.98% | 99.55% | 99.97% | High enantiomeric excess is consistently achieved. | google.comchemicalbook.com |

Control and Characterization of Impurities in Synthetic Pathways

Controlling impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. daicelpharmastandards.com Impurities in levamlodipine can originate from starting materials, intermediates, by-products of side reactions, or degradation products. japsonline.com

A notable process-related impurity is often referred to as "Impurity D," which is the corresponding pyridine (B92270) derivative formed by the oxidation (aromatization) of the 1,4-dihydropyridine ring of amlodipine. google.comchemicalbook.com The formation of this impurity can be influenced by the reaction conditions, and its levels must be carefully monitored and controlled. google.com Other potential impurities, designated A, B, E, F, G, and H, have also been identified for amlodipine besylate and require monitoring. researchgate.netgoogle.com

The control of these impurities is achieved through rigorous purification of intermediates and optimization of reaction conditions to minimize side reactions. For example, purification of the S-(-)-amlodipine-L-tartrate intermediate via recrystallization can effectively remove unwanted impurities before its conversion to the free base. google.com

Characterization and quantification of impurities are performed using validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC). researchgate.netgoogle.com Chiral HPLC methods are essential for determining the optical purity and ensuring the absence of the unwanted R-(+)-enantiomer. bhu.ac.ingoogle.comgoogle.com Other analytical techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are used to identify and structurally elucidate unknown impurities. daicelpharmastandards.comjapsonline.com

The table below lists some of the key impurities associated with amlodipine synthesis.

| Impurity Name/Designation | Description | Typical Method of Analysis | Reference |

|---|---|---|---|

| R-(+)-Amlodipine | The unwanted enantiomer. | Chiral HPLC | daicelpharmastandards.com |

| Impurity D | Pyridine degradation product (aromatized amlodipine). | HPLC | chemicalbook.com |

| Impurity G | Dimethyl-4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. | HPLC | japsonline.comgoogle.com |

| Phthalimidoamlodipine | A potential intermediate that could remain if deprotection is incomplete. | HPLC | google.com |

| Other Process Impurities (A, B, E, F, H) | Various related substances from starting materials or side reactions. | HPLC | researchgate.netgoogle.com |

Molecular and Sub Cellular Mechanisms of Action of Levamlodipine

Interaction with Voltage-Dependent L-Type Calcium Channels

The principal molecular target of levamlodipine (B1674848) is the voltage-dependent L-type calcium channel, a key regulator of calcium entry into muscle cells. selleckchem.comwikipedia.org

Levamlodipine functions as an allosteric modulator of L-type calcium channels. wikipedia.org This means it binds to a site on the channel protein that is distinct from the calcium-conducting pore. This binding event induces a conformational change in the channel, which in turn inhibits the influx of calcium ions into vascular smooth muscle and cardiac cells. patsnap.compatsnap.com Receptor binding studies have demonstrated that only the (S)-enantiomer of amlodipine (B1666008), levamlodipine, actively binds to and blocks these channels, while the (R)-enantiomer is inactive in this regard. wikipedia.org By binding to the fenestration on the side of the pore domain, levamlodipine allosterically modulates and inhibits channel activity. nih.gov

Preclinical research has consistently shown that levamlodipine exhibits a greater inhibitory effect on calcium influx in vascular smooth muscle cells compared to cardiac muscle cells. nih.govdrugbank.com This selectivity for vascular tissue is a cornerstone of its clinical efficacy, leading to potent peripheral vasodilation and a reduction in blood pressure with minimal direct impact on cardiac contractility. patsnap.comdrugbank.com While a negative inotropic (weakening of heart muscle contraction) effect has been observed in in vitro studies, it is generally not considered to be clinically significant at therapeutic concentrations. nih.govdrugbank.com This vascular selectivity contributes to the reduction of peripheral vascular resistance, which is the primary mechanism for lowering blood pressure. patsnap.com

| Tissue Type | Primary Effect | Observed Outcome | Clinical Relevance |

|---|---|---|---|

| Vascular Smooth Muscle | Potent inhibition of L-type calcium channels nih.govdrugbank.com | Significant vasodilation and reduction in peripheral resistance patsnap.com | Primary mechanism for blood pressure reduction nih.gov |

| Cardiac Muscle | Less potent inhibition of L-type calcium channels nih.govdrugbank.com | Minimal direct effect on contractility at therapeutic doses patsnap.com | Reduced likelihood of negative inotropic side effects nih.govdrugbank.com |

Downstream Intracellular Signaling Pathways

The reduction in intracellular calcium concentration initiated by levamlodipine's blockade of L-type calcium channels triggers a cascade of downstream signaling events within vascular smooth muscle cells, ultimately leading to relaxation.

A critical step in smooth muscle contraction is the phosphorylation of the regulatory light chain of myosin, a process catalyzed by the calcium-calmodulin-dependent enzyme, myosin light chain kinase (MLCK). cvphysiology.comnih.gov An increase in intracellular calcium leads to the formation of a calcium-calmodulin complex, which in turn activates MLCK. cvphysiology.com By blocking calcium influx, levamlodipine reduces the intracellular calcium available to form this complex, thereby preventing the activation of MLCK. patsnap.com This inhibition of MLCK is a key downstream effect of levamlodipine's primary action on calcium channels. patsnap.com

Modulation of Endothelial Function

Beyond its direct effects on smooth muscle cells, levamlodipine also appears to modulate the function of the vascular endothelium, the inner lining of blood vessels. A healthy endothelium plays a crucial role in regulating vascular tone through the production of nitric oxide (NO), a potent vasodilator. frontiersin.org

Studies have indicated that amlodipine can enhance the bioavailability of endothelial nitric oxide. nih.govkarger.com This is thought to occur through two primary mechanisms: an increase in the production of nitric oxide by endothelial nitric oxide synthase (eNOS) and a reduction in oxidative stress, which protects NO from degradation. karger.com Research comparing amlodipine and levamlodipine (S-amlodipine) has shown that both can improve endothelial function in hypertensive patients, as evidenced by improvements in flow-mediated dilation and increased levels of NO and eNOS. nih.govresearchgate.net However, some studies suggest that amlodipine may have a greater potential for vascular endothelial protection than levamlodipine alone, possibly by influencing eNOS phosphorylation through the Protein Kinase C (PKC) pathway. nih.gov Nevertheless, levamlodipine has been shown to significantly increase eNOS and NO production. researchgate.net

Antioxidant Mechanisms at the Cellular Level (In Vitro/Animal Models)

Beyond its vasodilatory properties, levamlodipine exhibits significant antioxidant effects at the cellular level. As the pharmacologically active isomer, levamlodipine is largely responsible for the antioxidant properties observed with racemic amlodipine. wikipedia.org These mechanisms contribute to its protective effects against oxidative stress, a key factor in the pathophysiology of various cardiovascular and neurodegenerative diseases.

Levamlodipine has been shown to mitigate the effects of reactive oxygen species (ROS) by reducing markers of lipid peroxidation, such as malondialdehyde (MDA). Oxidative stress leads to the degradation of polyunsaturated lipids, forming MDA, a highly reactive and mutagenic compound. nih.govcellbiopharm.com Elevated levels of MDA are associated with a variety of pathologies.

Studies on hypertensive patients treated with amlodipine have demonstrated a significant impact on MDA levels. In one such study, hypertensive individuals showed significantly higher salivary MDA concentrations compared to healthy controls. polito.it This indicates a state of increased oxidative stress in hypertension. While this study was conducted with amlodipine, the findings are relevant to levamlodipine as the active enantiomer responsible for the therapeutic effects.

Table 1: Effect of Amlodipine Treatment on Salivary Malondialdehyde (MDA) Levels in Hypertensive Patients

| Group | Mean Salivary MDA (µmol/m ± SD) |

| Hypertensive Patients (on Amlodipine) | 0.67 ± 0.13 |

| Healthy Control | 0.23 ± 0.06 |

Data adapted from a study on hypertensive patients on Amlodipine treatment. polito.it

Levamlodipine also appears to influence the activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD). SOD is a crucial enzyme that catalyzes the dismutation of the superoxide anion (O2•−) into molecular oxygen (O2) and hydrogen peroxide (H2O2), thereby playing a critical role in mitigating oxidative stress. nih.gov

The relationship between amlodipine and SOD activity has been explored in clinical settings. In a study involving hypertensive patients undergoing amlodipine treatment, salivary SOD levels were found to be significantly lower compared to a healthy control group. polito.it This finding suggests a complex interaction where the underlying hypertensive condition may lead to a depletion of antioxidant enzyme capacity, which is not fully reversed by amlodipine treatment alone. Further research is needed to fully elucidate the direct effects of levamlodipine on the expression and activity of SOD and other antioxidant enzymes.

Table 2: Salivary Superoxide Dismutase (SOD) Levels in Hypertensive Patients on Amlodipine Treatment

| Group | Mean Salivary SOD Level | Statistical Significance |

| Hypertensive Patients (on Amlodipine) | Significantly Lower | P < 0.01 |

| Healthy Control | Higher |

Data derived from a study assessing oxidative stress in hypertensive patients. polito.it

The antioxidant properties of levamlodipine extend to providing cellular protection against oxidative stress-induced damage, particularly in neuronal cells. Oxidative stress is a major contributor to neuronal apoptosis and is implicated in the pathogenesis of neurodegenerative diseases. mdpi.com

In vitro studies using amlodipine have demonstrated its neuroprotective capabilities. In primary cultures of cortical neurons, amlodipine besylate and amlodipine camsylate were shown to protect against neuronal cell death induced by hydrogen peroxide (H2O2), a potent oxidizing agent. nih.gov Treatment with amlodipine counteracted the H2O2-induced increase in free radicals in a dose-dependent manner. nih.gov

Furthermore, amlodipine has been found to restore the viability of neural stem cells (NSCs) injured by oxidative stress. nih.govresearchgate.net In these studies, H2O2 exposure led to a decrease in NSC viability and an increase in free radical production and apoptosis. Co-treatment with amlodipine besylate attenuated these detrimental effects. nih.govresearchgate.net These protective effects are attributed to the inhibition of oxidative stress and the activation of pro-survival signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) and extracellular signal-regulated kinase (ERK) pathways. nih.gov Given that levamlodipine is the active enantiomer, these neuroprotective actions are attributable to its specific molecular interactions.

Preclinical Pharmacokinetics and Biotransformation of Levamlodipine

Absorption Dynamics in Non-Human Systems

The absorption characteristics of levamlodipine (B1674848) have been evaluated in various animal models to determine its bioavailability and the factors influencing its uptake.

Following oral administration, amlodipine (B1666008), the racemic mixture containing levamlodipine, demonstrates high bioavailability across different species. In animal studies, the bioavailability of amlodipine was reported as 100% in both mice and rats, and 88% in dogs nih.gov. The absolute bioavailability of levamlodipine is estimated to be between 64% and 90% drugbank.comnih.govfda.gov.

Peak plasma concentrations (Cmax) and the time to reach peak concentration (Tmax) are critical parameters in defining absorption kinetics. In vagotomized dogs, a model that can mimic low gastric acidity, the Tmax of amlodipine was significantly shorter (1.50 hours) compared to control dogs (5.00 hours), and the total drug exposure (AUC) was substantially greater, suggesting enhanced absorption under these conditions nih.gov. In hypertensive rabbits, amlodipine administered orally reached a Cmax of 2.03 µg/mL researchgate.net. A study in healthy Chinese subjects receiving a 5 mg dose of levamlodipine found a mean Cmax of 2.70 ng/mL nih.gov.

Table 1: Bioavailability and Peak Plasma Concentration of Amlodipine/Levamlodipine in Various Models

| Species/Subject | Compound | Bioavailability (%) | Tmax (hours) | Cmax | Source |

|---|---|---|---|---|---|

| Mice | Amlodipine | 100% | - | - | nih.gov |

| Rats | Amlodipine | 100% | - | - | nih.gov |

| Dogs | Amlodipine | 88% | - | - | nih.gov |

| Vagotomized Dogs | Amlodipine | - | 1.50 | - | nih.gov |

| Control Dogs | Amlodipine | - | 5.00 | - | nih.gov |

| Hypertensive Rabbits | Amlodipine | - | - | 2.03 µg/mL | researchgate.net |

| General Estimation | Levamlodipine | 64-90% | 6-12 | - | drugbank.comnih.govfda.gov |

The presence of food does not significantly alter the absorption of levamlodipine drugbank.comnih.govfda.gov. Studies have consistently shown that the bioavailability of the compound is not affected by food intake fda.govfda.govnih.gov. This finding is supported by a pharmacokinetic study on a fixed-dose combination of valsartan and amlodipine, where a high-fat meal did not meaningfully change the bioavailability of amlodipine nih.gov. Therefore, levamlodipine can be administered without regard to meals fda.gov.

Distribution Characteristics and Protein Binding

Once absorbed, levamlodipine is distributed throughout the body and binds to plasma proteins, which influences its availability to target tissues.

Levamlodipine exhibits high affinity for plasma proteins. Ex vivo studies have demonstrated that approximately 93% of the circulating drug is bound to plasma proteins in hypertensive patients fda.govwikipedia.org. The primary binding protein is human serum albumin (HSA) drugbank.com. Research comparing the enantiomers of amlodipine found that (S)-amlodipine (levamlodipine) binds more extensively to HSA and human plasma than the (R)-enantiomer nih.gov. The interaction between levamlodipine and HSA is characterized by a single high-affinity binding site, with hydrophobic interactions being the main driving force for complex formation nih.gov. The binding constant for levamlodipine to HSA has been determined to be 1.2 × 10⁴ M⁻¹ nih.gov.

Table 2: Plasma Protein Binding of Levamlodipine

| Parameter | Value | Binding Protein | Note | Source |

|---|---|---|---|---|

| Plasma Protein Binding | ~93% | Plasma Proteins | In hypertensive patients | fda.govwikipedia.org |

| Binding Constant (KA) | 1.2 × 10⁴ M⁻¹ | Human Serum Albumin (HSA) | Characterized by one high-affinity site | nih.gov |

| Stereoselectivity | (S)-amlodipine > (R)-amlodipine | Human Serum Albumin (HSA) | (S)-enantiomer binds to a higher extent | nih.gov |

The volume of distribution (Vd) for levamlodipine is similar to that of racemic amlodipine, which is approximately 21 L/kg drugbank.comnih.gov. This large volume of distribution indicates extensive distribution of the drug into extravascular tissues. In a study involving healthy human volunteers, a single intravenous dose of amlodipine resulted in a mean apparent volume of distribution of 21 L/kg umb.edu.pl. In animal models, the Vd can vary; for instance, in hypertensive rabbits, the Vd for amlodipine was reported to be 3715 L/kg researchgate.net.

Metabolic Pathways and Enzyme Systems

Levamlodipine undergoes extensive biotransformation before excretion. It is approximately 90% converted to inactive metabolites through hepatic metabolism drugbank.comnih.govwikipedia.org. The primary metabolic route is the dehydrogenation of the dihydropyridine (B1217469) ring to form a pyridine (B92270) derivative, known as M9 drugbank.comnih.govresearchgate.netnih.gov. This M9 metabolite can then undergo further biotransformation, including oxidative deamination or O-dealkylation drugbank.comnih.gov.

The cytochrome P450 (CYP) enzyme system is central to the metabolism of levamlodipine. Specifically, CYP3A4 has been identified as the primary enzyme responsible for its metabolism drugbank.comnih.govnih.govnih.govresearchgate.net. In vitro studies using human liver microsomes have confirmed the critical role of CYP3A4; the formation of the M9 metabolite was completely blocked by CYP3A4 inhibitors like ketoconazole and CYP3cide, while inhibitors for other CYP enzymes showed minimal effect nih.gov. Research indicates that CYP3A4 is more significant than CYP3A5 in the metabolic clearance of amlodipine nih.govresearchgate.net.

Cytochrome P450 (CYP3A4) Mediated Metabolism (e.g., Liver Microsomes)

The primary site of levamlodipine metabolism is the liver, where it is extensively converted to inactive metabolites. In vitro studies using human liver microsomes have demonstrated that the biotransformation is predominantly mediated by the cytochrome P450 enzyme system, specifically the CYP3A4 isozyme. The principal metabolic reaction is the dehydrogenation of the dihydropyridine ring to form a pyridine derivative. This oxidative process is the rate-limiting step in the clearance of the drug.

Identification and Characterization of Metabolites (e.g., Pyridine Metabolite M9)

The most significant metabolic pathway for levamlodipine is its oxidation to an inactive pyridine metabolite, commonly designated as M9. This conversion effectively removes the pharmacological activity of the parent compound, as the dihydropyridine structure is essential for calcium channel blocking. Studies in rats and dogs have confirmed that this pyridine derivative is a major metabolite, although the subsequent metabolic steps can differ between species. None of the identified metabolites have shown significant calcium antagonist activity relative to the parent compound, levamlodipine.

Alternative Biotransformation Routes (e.g., Oxidative Deamination, O-Dealkylation)

Following the initial oxidation to the M9 pyridine metabolite, levamlodipine undergoes further biotransformation through several alternative routes. These secondary metabolic pathways include:

Oxidative Deamination: This process occurs on the 2-aminoethoxymethyl side chain.

O-Dealkylation: Involves the cleavage of the ether linkage on the side chain.

De-esterification: The ester group at the 5-methoxycarbonyl position can also be cleaved.

The prevalence of these secondary pathways can vary between preclinical species. For instance, in dogs, metabolism primarily involves the oxidative deamination of the side-chain, whereas in rats, cleavage of the 5-methoxycarbonyl group is a more dominant route nih.gov.

Elimination Kinetics

The elimination of levamlodipine is characterized by a slow clearance rate and a long half-life, consistent with its extended duration of action. The drug is almost entirely cleared through metabolic processes, with metabolites being excreted through both renal and biliary routes.

Renal and Biliary Excretion Routes

Preclinical studies using radiolabeled amlodipine have shown that after administration, the radioactivity is recovered in both urine and feces, indicating clearance through renal and biliary pathways. While a significant portion of the metabolites is excreted in the urine, the remainder is eliminated in the feces, which is indicative of biliary excretion semanticscholar.orgnih.gov. In rats and dogs, approximately 40-50% of an administered dose is recovered in the urine, with the rest found in feces nih.gov. The prediction of amlodipine's plasma profile after oral administration was found to be more accurate when biliary excretion was factored into the pharmacokinetic models oup.comnih.gov.

Half-Life and Clearance Rates

The elimination half-life of levamlodipine shows considerable variability among different preclinical species. This parameter, along with clearance rates, dictates the dosing intervals and time to reach steady-state concentrations in these models.

| Preclinical Species | Mean Plasma Half-Life (hours) | Reference |

|---|---|---|

| Dog | 30 | semanticscholar.org |

| Rat | 3 | semanticscholar.org |

| Mouse | 11 | semanticscholar.org |

Pharmacokinetic Variability and Covariate Analysis in Preclinical Models

Significant pharmacokinetic variability has been observed in preclinical models, primarily driven by species-specific differences in metabolism. As noted, the metabolic pathways in rats and dogs show notable dissimilarities; metabolism in dogs favors oxidative deamination, while in rats, cleavage of the methoxycarbonyl group is the principal route nih.gov. This inherent difference in biotransformation leads to variations in metabolite profiles and elimination rates between species.

Furthermore, pharmacokinetic parameters such as bioavailability and half-life differ across animal models semanticscholar.orgnih.gov. For example, the oral bioavailability of amlodipine is reported to be 100% in rats and mice, compared to 88% in dogs semanticscholar.orgnih.gov. These species-related differences are critical covariates to consider when extrapolating preclinical pharmacokinetic data to predict human outcomes. Formal covariate analysis in preclinical studies often focuses on how these inter-species differences impact drug disposition.

Environmental and Genetic Factors Affecting Preclinical Pharmacokinetics (e.g., Drug Metabolic Enzyme Polymorphisms)

Environmental Factors:

Genetic Factors:

Genetic polymorphisms in drug-metabolizing enzymes and transporters are a major source of interindividual variability in drug pharmacokinetics. nih.gov While preclinical studies specifically designing animal models with genetic polymorphisms to test levamlodipine are not widely published, the extensive research on racemic amlodipine in humans provides a clear picture of the key genetic factors.

Levamlodipine's metabolism is primarily mediated by CYP3A4 and to a lesser extent, CYP3A5. nih.govnih.gov Genetic variations in the genes encoding these enzymes can impact the rate of metabolism.

CYP3A5: Polymorphisms in the CYP3A5 gene, such as the CYP3A5*3 allele, can lead to reduced or absent enzyme expression. nih.gov Studies in humans have shown that CYP3A5 polymorphisms may affect amlodipine's disposition and antihypertensive efficacy. nih.govmdpi.com

CYP2D6: Though CYP3A4 is the primary metabolizing enzyme, recent human studies suggest that CYP2D6 may also play a role. mdpi.com Individuals classified as CYP2D6 poor metabolizers (PMs) showed a higher half-life for amlodipine compared to normal metabolizers. mdpi.com

POR: The P450 oxidoreductase (POR) enzyme is an electron donor essential for CYP enzyme function. nih.gov Genetic variants in the POR gene can affect the activity of CYP3A and have been investigated for their potential influence on amlodipine pharmacokinetics. nih.govnih.gov

Transporters: Genetic polymorphisms in drug transporter genes, such as SLC22A1 (encoding the organic cationic transporter OCT1), may also influence drug disposition by affecting the uptake of drugs into hepatic cells for metabolism. mdpi.com

These findings from human studies underscore the importance of the genetic background in determining drug exposure and response. In preclinical settings, the choice of animal strain can be critical, as different strains can have inherent differences in their drug metabolism enzyme profiles, which may parallel human genetic variability. nih.gov

Table 2: Key Genes with Polymorphisms Affecting Amlodipine Pharmacokinetics in Humans

| Gene | Enzyme/Transporter | Effect of Polymorphism on Amlodipine Pharmacokinetics | Reference |

|---|---|---|---|

| CYP3A5 | Cytochrome P450 3A5 | Variants like CYP3A5*3 are associated with altered drug disposition and efficacy. | nih.govmdpi.com |

| CYP2D6 | Cytochrome P450 2D6 | Poor metabolizer phenotype linked to increased half-life. | mdpi.com |

| POR | P450 Oxidoreductase | Variants can influence the activity of CYP3A enzymes. | nih.govnih.gov |

Note: This table summarizes findings from human pharmacogenetic studies on racemic amlodipine, as specific preclinical data for levamlodipine is not available.

Solid State Chemistry and Pharmaceutical Stability of Levamlodipine Benzoate

Polymorphism and Amorphous Forms

Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly influence the physicochemical properties of a drug. nih.govsemanticscholar.org These properties include solubility, dissolution rate, melting point, and stability, all of which can impact the drug's performance. jocpr.com While specific research on the polymorphism of levamlodipine (B1674848) benzoate (B1203000) is not extensively available in publicly accessible literature, the principles of polymorphism observed in closely related compounds, such as amlodipine (B1666008) besylate, provide valuable insights.

Characterization of Crystalline Forms

The characterization of different crystalline forms is a fundamental step in solid-state analysis. Various analytical techniques are employed to identify and differentiate between polymorphs. While specific crystalline forms of levamlodipine benzoate have not been detailed in available literature, a patent for levamlodipine mesylate describes a crystalline form characterized by specific peaks in its X-ray diffraction (XRD) pattern. google.com

Common techniques used for the characterization of crystalline forms include:

X-ray Powder Diffraction (XRPD): This is a primary technique for identifying crystalline phases. Each polymorph exhibits a unique diffraction pattern.

Differential Scanning Calorimetry (DSC): DSC is used to measure thermal properties, such as melting point and enthalpy of fusion, which are distinct for each polymorphic form. researchgate.net

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can differentiate polymorphs based on differences in their molecular bonding and crystal lattice vibrations. researchgate.net

Scanning Electron Microscopy (SEM): SEM provides information about the morphology and particle size of the crystals, which can differ between polymorphs. researchgate.net

A study on amlodipine besylate identified and characterized multiple polymorphic forms, highlighting the propensity of this molecule to exist in different crystalline structures. researchgate.net It is reasonable to infer that this compound may also exhibit polymorphism, which would require similar characterization studies.

Impact of Polymorphism on Physicochemical Attributes

Different polymorphs of the same compound can have significantly different physicochemical properties due to their distinct crystal structures. nih.govsemanticscholar.org These differences can have a profound impact on the formulation, stability, and bioavailability of a drug product. jocpr.comnih.gov

A comparison between racemic amlodipine besylate and its S-enantiomer (levamlodipine besylate) revealed differences in melting points, solubility, and dissolution rates. nih.gov The S-enantiomer exhibited a lower melting point, which was attributed to its better water solubility and intrinsic dissolution properties. nih.gov This underscores the importance of controlling the polymorphic form to ensure consistent drug performance.

Table 1: Potential Impact of Polymorphism on Physicochemical Attributes of this compound

| Physicochemical Attribute | Potential Impact of Different Polymorphic Forms |

| Solubility | Different crystal lattice energies can lead to variations in solubility. Metastable forms are generally more soluble than stable forms. nih.gov |

| Dissolution Rate | Higher solubility and different crystal habits can result in faster dissolution rates, potentially affecting bioavailability. jocpr.com |

| Melting Point | Each polymorph has a unique melting point, which is an important parameter for manufacturing processes like hot-melt extrusion. nih.gov |

| Stability | Metastable polymorphs have a tendency to convert to a more stable form over time, which can alter the drug product's properties. nih.gov |

| Hygroscopicity | The arrangement of molecules in the crystal lattice can affect the tendency of the material to absorb moisture from the environment. nih.gov |

| Mechanical Properties | Properties like hardness, tabletability, and powder flow can vary between polymorphs, impacting the manufacturing of solid dosage forms. nih.gov |

Detection and Quantification of Polymorphs (e.g., Solid-State NMR Spectroscopy)

The ability to detect and quantify the different polymorphic forms in a drug substance or product is crucial for quality control. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for this purpose. nih.gov It can distinguish between polymorphs based on differences in the local chemical environment of the atomic nuclei.

Polymorphic identity: Different polymorphs will give rise to distinct chemical shifts in the ssNMR spectrum.

Quantification: The relative amounts of different polymorphs in a mixture can be determined by integrating the corresponding peaks in the spectrum.

Molecular mobility: ssNMR can probe the dynamics of molecules within the crystal lattice, which can differ between polymorphs.

Other techniques for the quantification of polymorphs include XRPD and thermal analysis methods like DSC. bme.hu

Solvates and Hydrates of this compound

Solvates are crystalline forms of a compound that have solvent molecules incorporated into the crystal lattice. When the solvent is water, these forms are called hydrates. The presence of solvent molecules can significantly affect the physicochemical properties of the API. google.com

While specific information on solvates and hydrates of this compound is limited, studies on levamlodipine besylate have identified hydrate (B1144303) forms. A patent describes a composition containing levamlodipine besylate hydrate with a variable amount of water. google.com The characterization of amlodipine besylate has also revealed the existence of both a monohydrate and a dihydrate form. researchgate.net These findings suggest that this compound may also have the potential to form hydrates, particularly given the presence of functional groups capable of hydrogen bonding.

The formation of hydrates can impact:

Stability: Hydrates can be more or less stable than their anhydrous counterparts depending on the temperature and relative humidity.

Solubility and Dissolution: The solubility of a hydrate often differs from that of the anhydrous form.

Processing Behavior: The presence of water can affect the flowability and compressibility of the powder.

Degradation Pathways and Impurity Formation

Understanding the degradation pathways of this compound is essential for developing stable formulations and ensuring patient safety. Stress testing, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), is performed to elucidate the intrinsic stability of the drug substance and identify potential degradation products. lcms.cz

Stress Degradation Studies (Light, High Temperature, High Humidity)

Forced degradation studies on the closely related amlodipine besylate provide valuable insights into the potential degradation pathways of this compound. These studies typically involve exposing the drug substance to harsh conditions such as light, high temperature, and high humidity. nih.govulisboa.pt

Light: Amlodipine besylate has been shown to be susceptible to photodegradation. nih.gov The dihydropyridine (B1217469) ring in the amlodipine molecule is known to be light-sensitive and can undergo oxidation to the corresponding pyridine (B92270) derivative. nih.gov One study on amlodipine besylate tablets showed that exposure to light had a significant impact on the formation of dehydro-amlodipine and the total impurity content. researchgate.net

High Temperature: Thermal stress can also lead to the degradation of amlodipine besylate. The same study on amlodipine besylate tablets indicated that temperature had a greater impact on the degradation of the parent compound and the formation of impurities compared to humidity. researchgate.net However, another study on amlodipine besylate drug substance found no significant degradation under heat (105 °C for 3 days) or combined heat and humidity (85 °C/85% RH for 3 days) conditions. nih.gov This suggests that the formulation can play a role in the thermal stability of the drug.

High Humidity: While high humidity alone may not be a primary degradation factor for the drug substance, it can influence the stability of the formulated product. nih.gov In the presence of certain excipients, high humidity can facilitate degradation reactions. For instance, a study on levamlodipine besylate tablets found that the formation of a lactose (B1674315) adduct was positively correlated with environmental temperature and humidity. researchgate.net

Table 2: Summary of Potential Degradation of Levamlodipine under Stress Conditions (based on amlodipine besylate data)

| Stress Condition | Potential Degradation Pathway | Key Degradation Products |

| Light (Photolytic) | Oxidation of the dihydropyridine ring | Dehydro-amlodipine (Pyridine derivative) nih.govresearchgate.net |

| High Temperature (Thermal) | Varies depending on formulation; potential for increased degradation | General increase in impurities researchgate.net |

| High Humidity | Can facilitate reactions with excipients | Potential for adduct formation (e.g., with lactose) researchgate.net |

It is important to note that the specific degradation profile of this compound may differ from that of the besylate salt due to the different counter-ion. Therefore, specific stress degradation studies on this compound are necessary to fully understand its stability characteristics.

Identification of Degradation Products (e.g., Dehydro-amlodipine)

Levamlodipine, the S-enantiomer of amlodipine, is susceptible to degradation under various stress conditions, leading to the formation of several degradation products. The most significant of these is its pyridine derivative, commonly known as dehydro-amlodipine. caymanchem.com This degradant is a primary concern as it is a potential impurity found in commercial preparations of amlodipine. caymanchem.com

Forced degradation studies on the related salt, amlodipine besylate, have provided insight into the formation of dehydro-amlodipine and other products. It is formed when amlodipine is subjected to oxidative, acidic, photolytic, or electrochemical degradation. caymanchem.comresearchgate.netdoaj.org Mass spectrometry analysis has confirmed the presence of a dehydro-amlodipine derivative with the molecular formula C20H23N2O5Cl under oxidative and acidic conditions. researchgate.net Studies have shown that under oxidative stress (3% H2O2 at 80°C), a significant portion of amlodipine degrades, and under acidic stress (5 mol/L HCl at 80°C), degradation is also substantial. researchgate.netdoaj.org Photodegradation is another critical pathway; exposure to light can lead to the aromatization of the dihydropyridine ring in the amlodipine molecule, yielding the dehydro-amlodipine impurity. nih.gov

A study investigating levamlodipine besylate tablets from multiple manufacturers found that dehydro-amlodipine was detected in all products, indicating its common occurrence. researchgate.net Light and high temperature were identified as major factors contributing to its formation. researchgate.net

Beyond dehydro-amlodipine, other degradation products can form under specific conditions. Under strong alkaline hydrolysis (5 mol/L NaOH at 80°C), a compound with the molecular formula C15H16NOCl has been identified as a main degradation product of amlodipine besylate. researchgate.netdoaj.org

Table 1: Degradation of Amlodipine Besylate Under Stress Conditions

| Stress Condition | Duration & Temperature | % Degradation | Major Degradation Product(s) Identified |

|---|---|---|---|

| Acidic Hydrolysis (5 mol/L HCl) | 6 hours @ 80°C | 75.2% | Dehydro-amlodipine derivative researchgate.netdoaj.org |

| Alkaline Hydrolysis (5 mol/L NaOH) | 6 hours @ 80°C | Total | Compound with molecular formula C15H16NOCl researchgate.netdoaj.org |

| Oxidative (3% H2O2 in Methanol) | 6 hours @ 80°C | 80.1% | Dehydro-amlodipine derivative researchgate.netdoaj.org |

| Photodegradation (Solution) | 14 days | 32.2% | Dehydro-amlodipine researchgate.netdoaj.orgnih.gov |

Mechanisms of Impurity Formation (e.g., Maillard Reaction with Lactose)

Impurity formation in levamlodipine formulations can occur through interaction with excipients, a critical consideration in pharmaceutical development. A prominent example is the Maillard reaction, a chemical reaction between an amino group and a reducing sugar. researchgate.net Levamlodipine contains a primary amino group, making it susceptible to this reaction when formulated with reducing sugars like lactose, a common pharmaceutical diluent. researchgate.netresearchgate.net

The Maillard reaction is initiated when the primary amino group of levamlodipine reacts with the open-chain form of lactose. researchgate.netresearchgate.net This interaction can be catalyzed by other excipients, such as magnesium stearate. researchgate.net The resulting product is a lactose adduct, a type of impurity that can compromise the quality and stability of the final dosage form. researchgate.net

A study of commercial levamlodipine besylate tablets revealed the presence of lactose adducts in products from manufacturers that used lactose or dextrin (B1630399) as excipients. researchgate.net The formation of these adducts was found to be positively correlated with environmental temperature, humidity, and storage time. researchgate.net This underscores the importance of controlling environmental conditions during manufacturing and storage, as well as carefully selecting excipients to avoid such incompatibilities. researchgate.netresearchgate.net To mitigate this, it is recommended that manufacturers using lactose in their levamlodipine formulations consider changing the prescription and process. researchgate.net

Preclinical Safety Assessment and Toxicology Methodologies for Levamlodipine Benzoate

In Vitro Toxicological Investigations

In vitro toxicology studies are essential for the initial screening of a compound's potential toxicity at the cellular level. These assays provide valuable information on the mechanisms of toxicity and help in the design of subsequent in vivo studies.

While specific cytotoxicity data for levamlodipine (B1674848) benzoate (B1203000) is not extensively available in the public domain, studies on its racemic mixture, amlodipine (B1666008), provide insights into its potential effects on various cell types.

Liver Cells: In a study involving the human hepatocellular carcinoma cell line (HepG2), amlodipine demonstrated a cytotoxic effect. The half-maximal inhibitory concentration (IC50) for amlodipine in non-cancer stem cells of HepG2 was determined to be 19.8 µM. iiarjournals.org This indicates that at higher concentrations, amlodipine can induce cell death in liver cells. Chronic therapy with amlodipine has been associated with a low rate of serum enzyme elevations, which are typically mild and transient. nih.gov

Kidney Cells: Research on human kidney cells (HKC) has shown that amlodipine can have a protective effect against cytotoxicity induced by other agents, such as contrast media. nih.gov Amlodipine was found to inhibit apoptosis in HKCs, suggesting a potential protective role for renal tubule cells. nih.gov However, it is important to note that high doses of any compound can potentially lead to cytotoxicity.

Neuronal Cells: Studies have suggested that amlodipine may have neuroprotective effects by inhibiting neuronal apoptosis. nih.govresearchgate.net One study found that amlodipine could inhibit motor neuronal apoptosis in vitro. nih.gov This suggests that at therapeutic concentrations, levamlodipine is unlikely to be toxic to neuronal cells and may even offer some protection against neuronal damage.

Genotoxicity assays are a crucial part of the safety assessment, as they evaluate a compound's potential to damage genetic material (DNA), which can lead to mutations and potentially cancer. Levamlodipine has been evaluated in a standard battery of genotoxicity tests and was found to be negative. fda.gov

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations. The test utilizes several strains of the bacterium Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid. A positive result is indicated by a significant increase in the number of bacterial colonies that have reverted to a non-mutant state, allowing them to grow on an amino-acid-deficient medium.

For the racemic mixture, amlodipine, the Ames test was performed up to a concentration of 10 mg/plate without metabolic activation, with negative results. fda.gov Levamlodipine itself was also tested and found to be negative in this assay. fda.gov

| Test Substance | Test System | Concentration | Metabolic Activation | Result | Source |

|---|---|---|---|---|---|

| Levamlodipine | S. typhimurium strains | Not specified | With and without | Negative | fda.gov |

| Racemic Amlodipine | S. typhimurium strains | Up to 10 mg/plate | Without | Negative | fda.gov |

Chromosomal aberration assays are designed to detect structural damage to chromosomes. These tests are typically conducted in mammalian cells, such as Chinese hamster ovary (CHO) cells or human lymphocytes.

Racemic amlodipine was found to be negative in the chromosomal aberration assay at concentrations up to 10 µg/ml. fda.gov At higher concentrations, cytotoxicity was observed. fda.gov Levamlodipine was also tested in this assay and yielded a negative result. fda.gov

| Test Substance | Test System | Concentration | Result | Source |

|---|---|---|---|---|

| Levamlodipine | Mammalian cells | Not specified | Negative | fda.gov |

| Racemic Amlodipine | Mammalian cells | Up to 10 µg/ml | Negative | fda.gov |

The in vitro micronucleus assay is another method used to assess chromosomal damage. It detects the presence of micronuclei, which are small, extra-nuclear bodies that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during cell division.

Levamlodipine was evaluated in an in vitro micronucleus assay and was found to be negative. fda.gov

| Test Substance | Test System | Result | Source |

|---|---|---|---|

| Levamlodipine | Mammalian cells | Negative | fda.gov |

Genotoxicity Testing

In Vivo Non-Rodent and Rodent Toxicity Studies

In vivo toxicity studies are conducted in animal models to evaluate the systemic effects of a compound after single or repeated administration. These studies provide crucial information on the compound's toxicokinetic profile, target organs of toxicity, and dose-response relationships.

Rodent Studies: Two-year carcinogenicity studies were conducted with racemic amlodipine in both mice and rats. fda.gov The doses administered were 0.5, 1.25, and 2.5 mg/kg/day. fda.gov No evidence of a carcinogenic effect was observed in these studies. fda.gov In safety pharmacology studies in mice, a high dose of levamlodipine maleate (B1232345) (5 mg/kg) was found to have a potential inhibitory effect on the central nervous system, as indicated by a significant decrease in spontaneous activity. fda.gov

Non-Rodent Studies: In a 6-week repeat-dose toxicity study in dogs, levamlodipine maleate, similar to amlodipine besylate, caused gastrointestinal reactions such as soft stools, decreased appetite, and emesis at all doses tested. fda.gov However, no toxic reactions related to the experimental products were observed in terms of weight, temperature, blood pressure, hematology, or other key parameters. fda.gov In a study on renal hypertensive dogs, a 0.3 mg/kg dose of levamlodipine was found to be equipotent to the same dose of amlodipine. fda.gov Toxicokinetic experiments in Beagle dogs showed no obvious accumulation of levamlodipine maleate after continuous administration. fda.gov

| Study Type | Species | Test Substance | Dose Levels | Key Findings | Source |

|---|---|---|---|---|---|

| Carcinogenicity | Mouse and Rat | Racemic Amlodipine | 0.5, 1.25, 2.5 mg/kg/day | No evidence of carcinogenic effect. | fda.gov |

| Safety Pharmacology | Mouse | Levamlodipine Maleate | 0.5, 1.5, 5 mg/kg | Inhibitory effect on CNS at 5 mg/kg. | fda.gov |

| 6-Week Repeat-Dose Toxicity | Dog | Levamlodipine Maleate | Not specified | Gastrointestinal reactions; no other toxic effects. | fda.gov |

| Toxicokinetics | Dog (Beagle) | Levamlodipine Maleate | Not specified | No obvious accumulation. | fda.gov |

Acute Toxicity Studies (e.g., LD50 Determination)

Specific LD50 (median lethal dose) values for levamlodipine benzoate were not found in publicly available literature. Regulatory submissions have included single-dose toxicity studies in mice for levamlodipine, but detailed results of these studies are not always published. fda.gov In practice, the acute toxicity profile of levamlodipine is largely inferred from the data on racemic amlodipine. For instance, a single-dose study in spontaneously hypertensive rats showed the ED20 (the effective dose to produce 20% of the maximum effect) for reducing systolic blood pressure was 1.74 mg/kg for levamlodipine maleate and 3.97 mg/kg for amlodipine besylate, indicating higher potency for the S-enantiomer. fda.gov Another study in mice indicated that a high dose of levamlodipine maleate (5 mg/kg) could have an inhibitory effect on the central nervous system. fda.gov

Repeated-Dose Toxicity Studies (Sub-chronic, Chronic)

Repeated-dose toxicity studies are crucial for understanding the potential adverse effects of a substance after prolonged exposure. For levamlodipine, these studies have been conducted to ensure that its toxicity profile is no different from what is known for racemic amlodipine. fda.gov

A key study was a 6-week repeat-dose oral toxicity study in Beagle dogs. fda.gov In this study, levamlodipine maleate was administered daily. The primary observations were gastrointestinal reactions such as soft or loose stools, decreased appetite, and emesis, which were also observed with amlodipine besylate. fda.gov Importantly, there did not appear to be any additional toxicities with levamlodipine that were not observed with the racemate. fda.gov

At the end of repeated-dose toxicity studies, a comprehensive histopathological examination is performed on a wide range of organs and tissues to identify any microscopic changes. In the 6-week study in dogs, gross anatomical and histopathological analyses were conducted. fda.gov The results showed no toxic reactions related to levamlodipine in the examined organs. fda.gov When administered with atorvastatin, some effects such as gallbladder edema and hemorrhage were noted, but these were attributed to atorvastatin. fda.gov The toxicity was generally slight and reversible after cessation of treatment. fda.gov

Table 1: Tissues Examined in Histopathological Assessment

| System | Tissues and Organs |

| Cardiovascular | Heart, Aorta |

| Hematopoietic | Bone marrow, Spleen, Lymph nodes |

| Respiratory | Lungs, Trachea |

| Gastrointestinal | Esophagus, Stomach, Duodenum, Jejunum, Ileum, Colon, Salivary glands, Liver, Gallbladder, Pancreas |

| Urogenital | Kidneys, Urinary bladder, Testes, Epididymides, Prostate, Ovaries, Uterus |

| Endocrine | Adrenal glands, Pituitary gland, Thyroid gland, Parathyroid glands |

| Nervous | Brain, Spinal cord, Peripheral nerves |

| Other | Skin, Mammary glands, Skeletal muscle, Eyes |

This table represents a standard list of tissues typically examined in preclinical toxicology studies.

Blood samples are collected at various intervals during repeated-dose toxicity studies to monitor for changes in hematological and biochemical parameters, which can indicate effects on the blood, liver, kidneys, and other organs. In the 6-week dog study, hematological and blood biochemical examinations were performed at multiple time points. fda.gov The results indicated no toxic reactions related to levamlodipine. fda.gov

Table 2: Hematological and Biochemical Parameters Monitored

| Parameter Type | Examples of Parameters Measured |

| Hematology | Red blood cell count (RBC), Hemoglobin (HGB), Hematocrit (HCT), Mean corpuscular volume (MCV), Mean corpuscular hemoglobin (MCH), Mean corpuscular hemoglobin concentration (MCHC), White blood cell count (WBC) and differential, Platelet count (PLT) |

| Clinical Chemistry | Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Alkaline phosphatase (ALP), Total bilirubin, Blood urea (B33335) nitrogen (BUN), Creatinine, Total protein, Albumin, Glucose, Cholesterol, Triglycerides, Electrolytes (Na+, K+, Cl-) |

This table is a representative list of standard hematological and biochemical parameters evaluated in preclinical safety studies.

Urinalysis is a standard component of repeated-dose toxicity studies to assess renal function. In the 6-week dog study, urine analysis was conducted and showed no toxic reactions attributable to levamlodipine. fda.gov

Table 3: Urinalysis Parameters

| Category | Parameters |

| Macroscopic | Appearance, Color, Volume |

| Physicochemical | pH, Specific gravity |

| Biochemical | Protein, Glucose, Ketones, Bilirubin, Urobilinogen, Blood/Hemoglobin |

| Microscopic Sediment | Red blood cells, White blood cells, Epithelial cells, Casts, Crystals, Bacteria |

This table outlines the standard parameters typically assessed during urinalysis in toxicology studies. researchgate.net

Reproductive and Developmental Toxicity Studies in Animals

Reproductive and developmental toxicity studies are conducted to evaluate the potential effects of a substance on fertility, pregnancy, and fetal development. For levamlodipine, the assessment largely relies on the data from studies conducted with racemic amlodipine. fda.gov

A fertility study in rats treated with racemic amlodipine showed no adverse effects on fertility. fda.gov Teratogenicity studies were performed in rats and rabbits. No teratogenic effects were observed in these studies. fda.gov However, in the rat study, there was a reduction in litter size and an increase in the duration of gestation. fda.gov

Carcinogenicity Assessments in Animal Models

Long-term carcinogenicity studies are performed to assess the potential of a substance to cause cancer. The carcinogenicity assessment for levamlodipine is based on two-year studies conducted in rodents with racemic amlodipine. fda.gov

In these studies, rats and mice were administered amlodipine in their diet at doses of 0.5, 1.25, and 2.5 mg/kg/day. The results showed no evidence of a carcinogenic effect. fda.govdroracle.ai Based on these findings, it is concluded that levamlodipine does not pose a carcinogenic risk. fda.gov

Toxicokinetics in Preclinical Species

Toxicokinetic studies are a crucial component of preclinical safety assessment, providing data on the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in animal models. These studies help to establish a relationship between the dose administered, the systemic exposure, and any observed toxicological effects. For levamlodipine, the pharmacologically active S-enantiomer of amlodipine, toxicokinetic evaluations have been integral to understanding its safety profile.

In a key 6-week repeat-dose oral toxicity study in Beagle dogs, toxicokinetic assessments were performed to evaluate the systemic exposure to levamlodipine. The results from this study indicated that continuous administration of levamlodipine maleate did not lead to any obvious accumulation in the dogs. fda.gov This lack of accumulation is a significant finding, suggesting that the drug is adequately cleared from the body upon repeated dosing, which can mitigate the risk of dose-related chronic toxicity.

There are, however, notable species differences in the metabolism of amlodipine. In rats, the primary metabolic pathway involves the cleavage of the 5-methoxycarbonyl group of both the parent compound and its pyridine (B92270) analogue. nih.gov In contrast, the metabolism in dogs primarily proceeds through oxidative deamination of the 2-aminoethoxymethyl side-chain. nih.govsemanticscholar.org Despite these differences in the primary metabolic routes, secondary metabolism in both species is similar and involves oxidation to the pyridine form, followed by other modifications. nih.gov Unchanged amlodipine accounts for a small percentage of the excreted dose in both species, with about 10% in rat urine and 2% in dog urine, indicating extensive metabolic clearance. nih.govsemanticscholar.org

The excretion of amlodipine and its metabolites occurs via both urine and feces. nih.govsemanticscholar.org In rats, excretion is relatively rapid and is mostly complete within 48 hours. nih.govsemanticscholar.org In dogs, however, the excretion process is more prolonged, extending up to 168 hours. nih.govsemanticscholar.org

The following table summarizes the general toxicokinetic characteristics of amlodipine in preclinical species, which can be considered broadly relevant for levamlodipine.

| Parameter | Rat | Dog |

| Oral Absorption | Well absorbed (Urinary excretion of 40-50% of dose) | Well absorbed (Urinary excretion of 40-50% of dose) |

| Metabolism | Extensive, primarily cleavage of the 5-methoxycarbonyl group | Extensive, primarily oxidative deamination of the 2-aminoethoxymethyl side-chain |

| Excretion | Urine and feces; essentially complete within 48 hours | Urine and feces; prolonged up to 168 hours |

| Unchanged Drug in Urine | ~10% | ~2% |

| Accumulation (Levamlodipine) | - | No obvious accumulation observed in a 6-week study |

This table is a summary of findings from studies on racemic amlodipine and a specific study on levamlodipine maleate in dogs. fda.govnih.govsemanticscholar.org

Understanding these species-specific toxicokinetic profiles is essential for the correct interpretation of toxicology study results and for the extrapolation of these findings to predict the pharmacokinetic behavior and safety of this compound in humans. fda.gov

Compliance with Regulatory Guidelines (ICH, OECD, GLP) in Preclinical Studies

The preclinical safety evaluation of any new pharmaceutical, including this compound, must adhere to stringent international regulatory guidelines to ensure the quality, reliability, and integrity of the data. The most prominent of these guidelines are those established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the Organisation for Economic Co-operation and Development (OECD), and the principles of Good Laboratory Practice (GLP).

The submission of a New Drug Application (NDA) to a major regulatory body like the U.S. Food and Drug Administration (FDA) for a product containing levamlodipine necessitates a comprehensive preclinical data package that is compliant with these guidelines. fda.gov The FDA's acceptance and approval of such an application indicates that the submitted nonclinical studies were deemed adequate and were conducted in a manner that meets the required regulatory standards. fda.govfda.gov

Good Laboratory Practice (GLP): The principles of GLP are a quality system concerned with the organizational processes and the conditions under which non-clinical health and environmental safety studies are planned, performed, monitored, recorded, archived, and reported. oecd.orgoecd.org Adherence to GLP ensures the quality and integrity of the data generated in preclinical toxicology studies. criver.com For levamlodipine, this would have included studies such as single and repeat-dose toxicity studies. The FDA review of a levamlodipine maleate product confirms that a 6-week repeat-dose general toxicology study in beagle dogs was a key component of the nonclinical data package. fda.govfda.gov Such studies, when submitted to regulatory authorities, are expected to be conducted in compliance with GLP. criver.com